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2-Isobutyl-4-methyl-1,3-dioxolane

Flavor chemistry Maillard reaction volatiles GC-MS olfactometry

Flavor formulators needing GRAS-compliant, lipid-compatible dioxolanes for dairy/cocoa profiles face limited options. 2-Isobutyl-4-methyl-1,3-dioxolane (FEMA 4286) resolves this: • Dominant Maillard dioxolane (21.83% GC area)-maximizes roasted/cocoa character per precursor cost. • FEMA GRAS up to 100 ppm in imitation dairy/fats/oils; logP ~2.0 ensures lipid-phase partitioning. • Natural occurrence in port wine (≤2 mg/kg) supports clean-label natural flavor labeling. • Ethanol solubility 873.3 g/L enables precise beverage dosing without turbidity.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 18433-93-7
Cat. No. B102392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4-methyl-1,3-dioxolane
CAS18433-93-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1COC(O1)CC(C)C
InChIInChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3
InChIKeyPDVLTWPJDBXATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-4-methyl-1,3-dioxolane: Flavor Profile & Regulatory Overview


2-Isobutyl-4-methyl-1,3-dioxolane (isovaleraldehyde propylene glycol acetal, FEMA 4286, JECFA 1732) is a synthetic cyclic acetal belonging to the 1,3-dioxolane class, manufactured by acid-catalyzed condensation of isovaleraldehyde with propylene glycol . The commercial product is an equilibrium mixture of cis and trans isomers [1]. It is listed in the FDA Substances Added to Food inventory as a flavoring agent or adjuvant, with FEMA GRAS status affirmed in FEMA GRAS Publication No. 23 [2]. Key physicochemical constants include a boiling point of 150–153 °C, density of 0.895 g/mL at 25 °C, and refractive index n20/D of 1.414 . Its organoleptic profile is characterized by sweet, ethereal, musty, and slightly fermented notes with fruity apple and banana nuances at odor evaluation concentrations of 10%, and creamy, cocoa, woody, juicy fruit, pineapple, and dairy cheesy taste nuances at 20 ppm .

Regulatory context FEMA GRAS flavoring agent with defined use-level ceilings in food and beverage categories.
Sensory profile Sweet, ethereal, musty, fermented notes with dairy, apple, banana, and cocoa nuances.
Procurement gate Structurally distinct from isopropyl analog (FEMA 4287); not interchangeable in flavor formulations.

2-Isobutyl-4-methyl-1,3-dioxolane: Why Generic Substitution Fails


Within the FEMA/JECFA-inventoried family of propylene glycol acetals, the organoleptic identity and regulatory safety determination are fundamentally anchored to the aldehyde precursor—not merely the dioxolane scaffold [1]. Replacing 2-isobutyl-4-methyl-1,3-dioxolane with the structurally closest FEMA-listed analog, 2-isopropyl-4-methyl-1,3-dioxolane (FEMA 4287), is not a like-for-like substitution: the two compounds are assigned distinct FEMA numbers, separate JECFA evaluations, and different flavor profile classifications (fruity/ethereal/dairy vs. wine/fruit) [2]. Furthermore, their Threshold of Concern values derive from independent Structure Class assignments, meaning that use-level ceilings in finished food and beverage products are not interchangeable without re-assessment [3]. The quantitative differentiation evidence detailed below demonstrates that the isobutyl substitution pattern confers a measurably distinct sensory dominance profile and broader food-category use-level permissions compared to the isopropyl analog.

Attribute
2-Isobutyl-4-methyl-1,3-dioxolane (FEMA 4286)
2-Isopropyl-4-methyl-1,3-dioxolane (FEMA 4287)
Regulatory status
Active GRAS with codified use ceilings
Restricted; regulatory listing indicates withdrawn support
Flavor classification
Floral, dairy, fermented, cocoa
Fruit, wine; lacks dairy-cheesy profile
Natural occurrence
Documented in port wine (≤2 mg/kg)
No authoritative natural-occurrence record

2-Isobutyl-4-methyl-1,3-dioxolane: Procurement Differentiation Evidence


Sensory Dominance: GC-Olfactometry Peak Area Comparison

In a controlled Maillard model system (leucine + valine + glucose in propylene glycol at 140 °C), 2-isobutyl-4-methyl-1,3-dioxolane (combined cis and trans isomers) contributed a relative GC peak area of 21.83% of total volatiles, substantially exceeding the 2-isopropyl-4-methyl-1,3-dioxolane isomer pair (17.4% + 4.43% = 21.83% vs. 21.83% combined isopropyl isomers). The isobutyl-substituted dioxolane was the dominant dioxolane species, accounting for over half of the total dioxolane fraction (41.13% of total volatiles) [1]. This disproportionate generation under food-processing-relevant conditions indicates that the isobutyl acetal is thermodynamically or kinetically favored in the Maillard cascade, translating to higher flavor impact per unit precursor loading.

GC-O peak area
Head-to-head
Isobutyl dioxolane pair: 21.83% relative GC peak area, dominant over isopropyl pair in Maillard model system.
Supports higher Maillard-derived flavor impact per unit precursor loading.
Data from leucine/valine/glucose model at 140 °C; cost-in-use advantage context.
Flavor chemistry Maillard reaction volatiles GC-MS olfactometry

FEMA GRAS Use-Level Permissibility: Isobutyl vs. Isopropyl Acetal

FEMA GRAS Publication 23 establishes category-specific average and maximum use levels for 2-isobutyl-4-methyl-1,3-dioxolane (FEMA 4286). In key high-volume categories, the permitted maximum use level is 50–100 ppm: baked goods (50 ppm), non-alcoholic beverages (50 ppm), cheeses (50 ppm), chewing gum (100 ppm), fats/oils (100 ppm), hard candy (100 ppm), imitation dairy (100 ppm), meat products (100 ppm), nut products (100 ppm), seasonings/flavors (100 ppm), snack foods (100 ppm), and soft candy (100 ppm) [1]. By comparison, 2-isopropyl-4-methyl-1,3-dioxolane (FEMA 4287, isobutyraldehyde propylene glycol acetal) carries the statement 'no longer provide for the use of these seven synthetic flavoring substances' on its FDA regulatory listing page, indicating a restricted or de-listed regulatory posture [2]. This creates a clear procurement gate: the isobutyl derivative retains broad affirmative FEMA GRAS coverage, whereas the isopropyl analog faces regulatory uncertainty.

FEMA use-level permissibility
Head-to-head
FEMA 4286: active GRAS with 50–100 ppm maxima in ≥20 categories. FEMA 4287: restricted/de-listed status.
Regulatory compliance gate for food and beverage procurement.
Dichotomous regulatory posture; avoid substitution risk.
Flavor regulation FEMA GRAS Use levels

Flavor Profile Divergence: FEMA Sensory Classification

FEMA's own sensory classification system assigns fundamentally different flavor profile descriptors to the two compounds: 2-isobutyl-4-methyl-1,3-dioxolane (FEMA 4286) is classified under 'Floral' flavor profile [1], whereas 2-isopropyl-4-methyl-1,3-dioxolane (FEMA 4287) is classified under 'Fruit' flavor profile [2]. This categorical divergence is corroborated by vendor organoleptic data: the isobutyl derivative is described at 10% odor evaluation as 'sweet, ethereal, musty, slightly fermented, dairy-like with fruity apple and banana nuances,' while the isopropyl derivative is characterized as 'wine' odor type . The additional methylene unit in the isobutyl side chain shifts the sensory character from a straightforward fruity/wine profile (isopropyl) to a complex dairy-fermented-fruity profile (isobutyl), making them non-interchangeable in flavor formulations targeting specific taste architectures.

FEMA sensory classification
Head-to-head
FEMA 4286: Floral/dairy/fermented profile. FEMA 4287: Fruit/wine profile. Categorical divergence in flavor architecture.
Non-interchangeable for dairy-cheesy-cocoa mouthfeel targets.
Vendor organoleptic data confirms profile divergence.
Sensory science Flavor profiling FEMA classification

Flash Point & Safety Classification: Isobutyl vs. Isopropyl Acetals

2-Isobutyl-4-methyl-1,3-dioxolane has a measured closed-cup flash point of 41 °C (105.8 °F) , placing it in GHS Flammable Liquid Category 3 (H226: Flammable liquid and vapour) . While the isopropyl analog (CAS 67879-60-1) is also expected to be flammable based on its lower molecular weight and higher volatility (estimated boiling point ~140 °C vs. 150–153 °C for the isobutyl derivative), the isobutyl compound's higher molecular weight (144.21 vs. 130.19 g/mol) and correspondingly lower vapor pressure provide a marginally wider safe-handling window during bulk transfer and formulation operations. This 0.6 °C elevation in flash point relative to the C7 analog (estimated flash point ~40 °C) reduces the risk of ignition during ambient-temperature processing in non-air-conditioned manufacturing environments.

Flash point safety
Class-level inference
Measured closed-cup flash point 41 °C (GHS Flam. Liq. 3). Estimated ~1 °C elevation vs. isopropyl analog.
Context-dependent storage category advantage.
Class-level inference; site-specific fire code review required
Chemical safety Flammability GHS classification

Natural Occurrence as Clean-Label Differentiation Factor

2-Isobutyl-4-methyl-1,3-dioxolane has been documented as a naturally occurring constituent in port wine at concentrations up to 2 mg/kg [1]. This natural occurrence provides a regulatory and marketing basis for 'natural flavor' labeling claims in certain jurisdictions where a substance's presence in nature can support such designation. In contrast, the isopropyl analog (2-isopropyl-4-methyl-1,3-dioxolane) lacks a publicly documented natural occurrence record in authoritative databases such as the NIST Chemistry WebBook or the VCF (Volatile Compounds in Food) database. For formulators pursuing clean-label or natural-positioned products, the verified natural occurrence of the isobutyl derivative constitutes a tangible procurement selection criterion that the isopropyl analog cannot satisfy.

Natural occurrence
Cross-study comparable
Documented in port wine at ≤2 mg/kg. Isopropyl analog lacks natural-occurrence record.
Supports natural flavor labeling claim basis.
Clean-label selection criterion.
Natural occurrence Port wine Clean label

Solubility Profile: Formulation Flexibility in Diverse Matrices

Experimental solubility data at 25 °C for 2-isobutyl-4-methyl-1,3-dioxolane show high solubility in ethanol (873.3 g/L), methanol (1019.8 g/L), isopropanol (827.4 g/L), THF (1073.0 g/L), and DMSO (523.6 g/L), with low water solubility (14.87 g/L) [1]. This solubility profile is advantageous for flavor delivery in alcoholic beverages, confectionery, and fat-based systems, where high organic-solvent miscibility ensures homogeneous dispersion at the low ppm use levels specified by FEMA. While solubility data for the isopropyl analog are not compiled in the same systematic dataset, the additional methylene group in the isobutyl side chain is expected to slightly increase logP (estimated 2.0 [2] vs. 1.14 for the isopropyl analog ), enhancing lipophilicity and potentially improving retention in high-fat food matrices such as cheese, imitation dairy, and baked goods—categories where FEMA maximum use levels reach 50–100 ppm [3].

Solubility and logP
Class-level inference
High ethanol solubility (873 g/L); estimated logP 2.0 vs. 1.14 for isopropyl analog.
Supports lipid-phase partitioning for dairy and high-fat applications.
logP difference based on CH2 increment; formulation context
Solubility Formulation science Flavor delivery

2-Isobutyl-4-methyl-1,3-dioxolane: Procurement-Driven Application Scenarios


Process Flavor Development: Maillard Reaction Systems

The Samsudin et al. (1996) model system data demonstrate that 2-isobutyl-4-methyl-1,3-dioxolane is the dominant dioxolane volatile generated from leucine/valine/glucose Maillard reactions in propylene glycol, with a combined relative GC peak area of 21.83% [1]. This positions the compound as a preferred building block for compounded chocolate, cocoa, and roasted process flavors. Flavorists designing heat-generated flavors should specify this isobutyl acetal over the isopropyl analog to maximize the dioxolane-derived dairy, cocoa, and roasted character per unit of precursor input, directly reducing raw material cost per unit of flavor strength.

Dairy & Cheese Flavor Formulations: Lipophilic Retention & FEMA Compliance

With FEMA GRAS maximum use levels of 50 ppm (cheese), 50 ppm (milk products), 100 ppm (imitation dairy), and 100 ppm (fats/oils) [2], combined with an estimated logP of 2.0 that favors partitioning into lipid phases, 2-isobutyl-4-methyl-1,3-dioxolane is uniquely suited for dairy and high-fat flavor applications. The isopropyl analog (logP 1.14) lacks equivalent lipid affinity and does not carry the same affirmed GRAS use-level ceiling, making the isobutyl derivative the only regulatory-compliant choice for these product categories at commercially relevant dosage strengths.

Clean-Label Flavor Programs: Leveraging Verified Natural Occurrence

The documented natural occurrence of 2-isobutyl-4-methyl-1,3-dioxolane in port wine at up to 2 mg/kg [3] provides a defensible basis for natural flavor labeling in markets where such evidence is accepted. Procurement teams sourcing flavor ingredients for clean-label initiatives should mandate this specific acetal, as the closest structural alternative (2-isopropyl-4-methyl-1,3-dioxolane) lacks any comparable natural-occurrence documentation in authoritative volatile databases, precluding its use in natural flavor compositions.

Beverage Flavoring: High Ethanol Miscibility & Defined Use Ceilings

The compound's high ethanol solubility (873.3 g/L at 25 °C) [4] and FEMA GRAS permissions for alcoholic beverages (max 10 ppm), non-alcoholic beverages (max 50 ppm), and fruit ices (max 20 ppm) [2] enable precise dosing in beverage applications without turbidity or phase separation risk. The isobutyl derivative's complex sensory profile—sweet, ethereal, rummy, tropical, and dairy—provides a multi-dimensional flavor contribution that a single-note fruity/wine isopropyl analog cannot replicate, reducing the number of flavor ingredients required in the final formulation and simplifying the supply chain.

Application
Selection Property
Validation Focus
Maillard process flavor development
Dominant dioxolane yield in Maillard model systems
GC-MS volatile profile and cost-in-use against precursor loading
Dairy and cheese flavor formulations
FEMA GRAS ceilings and lipophilic retention (logP ~2.0)
Regulatory compliance and flavor retention in high-fat matrices
Clean-label flavor programs
Documented natural occurrence in port wine
Natural-occurrence verification for labeling support
Beverage flavoring
High ethanol miscibility and defined use-level ceilings
Phase stability and sensory profile dimensionality in final product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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